
2,3-Dibromobutan-1-ol
Descripción general
Descripción
2,3-Dibromobutan-1-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromobutan-1-ol can be synthesized through the bromination of butan-1-ol. The reaction typically involves the addition of bromine (Br2) to butan-1-ol in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions. The reaction can be represented as follows:
CH3CH2CH2CH2OH+2Br2→CH3CH(Br)CH(Br)CH2OH+2HBr
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade bromine and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form butanol or other derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2,3-dibromobutanoic acid or 2,3-dibromobutanone.
Reduction: Formation of butanol or 2,3-dibromobutane.
Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromobutan-1-ol involves its reactivity due to the presence of bromine atoms and a hydroxyl group The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobutan-1-ol: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodobutan-1-ol: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorobutan-1-ol: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromobutan-1-ol is unique due to the specific reactivity imparted by the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability. This makes this compound a valuable compound for various chemical reactions and applications.
Propiedades
IUPAC Name |
2,3-dibromobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c1-3(5)4(6)2-7/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUXIYDMQGCCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293194 | |
| Record name | 2,3-Dibromobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-75-4 | |
| Record name | NSC87800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



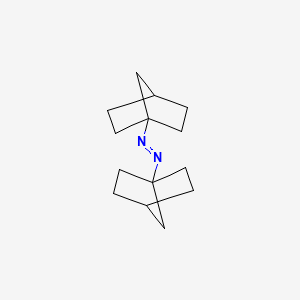
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)

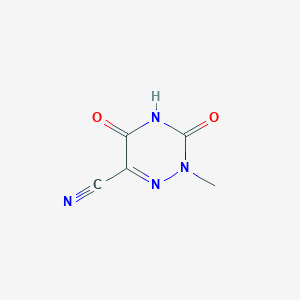
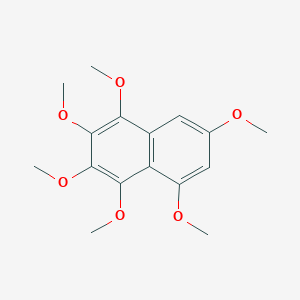
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

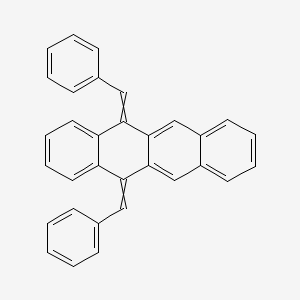
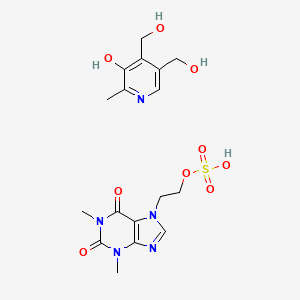
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

